1,2,3,3a,4,5,6,8a-Octahydro-2-isopropylidene-4,8-dimethylazulen-6-yl propionate

Olfactory Science Fragrance Chemistry Sensory Analysis

1,2,3,3a,4,5,6,8a-Octahydro-2-isopropylidene-4,8-dimethylazulen-6-yl propionate (CAS 10486-26-7), commonly known as Vetiveryl Propionate, is a semi-synthetic sesquiterpene ester belonging to the azulenol ester family, produced by esterification of vetiver oil-derived alcohols with propionic acid or its equivalent. With a molecular formula of C₁₈H₂₈O₂ and a molecular weight of 276.42 g·mol⁻¹, it is a viscous, lipophilic liquid characterized by a medium-strength rooty, woody, cedar odor profile.

Molecular Formula C18H28O2
Molecular Weight 276.4 g/mol
CAS No. 10486-26-7
Cat. No. B083053
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,3,3a,4,5,6,8a-Octahydro-2-isopropylidene-4,8-dimethylazulen-6-yl propionate
CAS10486-26-7
Molecular FormulaC18H28O2
Molecular Weight276.4 g/mol
Structural Identifiers
SMILESCCC(=O)OC1CC(C2CC(=C(C)C)CC2C(=C1)C)C
InChIInChI=1S/C18H28O2/c1-6-18(19)20-15-7-12(4)16-9-14(11(2)3)10-17(16)13(5)8-15/h7,13,15-17H,6,8-10H2,1-5H3
InChIKeyZXXZNGHSKXHZPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Vetiveryl Propionate (CAS 10486-26-7) — Sourcing the Rooty-Woody Sesquiterpene Ester for Fragrance Procurement


1,2,3,3a,4,5,6,8a-Octahydro-2-isopropylidene-4,8-dimethylazulen-6-yl propionate (CAS 10486-26-7), commonly known as Vetiveryl Propionate, is a semi-synthetic sesquiterpene ester belonging to the azulenol ester family, produced by esterification of vetiver oil-derived alcohols with propionic acid or its equivalent [1]. With a molecular formula of C₁₈H₂₈O₂ and a molecular weight of 276.42 g·mol⁻¹, it is a viscous, lipophilic liquid characterized by a medium-strength rooty, woody, cedar odor profile [2]. This compound is used exclusively in fine fragrance applications to impart depth, oriental character, and complex woody-vetiver base notes, and is regulated under the IFRA Code of Practice with a specific recommendation against flavor use [3].

Workflow Fine fragrance base-note building with dry, woody, rooty character
Odor profile Medium-strength rooty woody cedar, without sweet or powdery facets
Regulatory scope Fragrance-only use under IFRA Code of Practice; not for flavor applications

Why Vetiveryl Propionate Cannot Be Replaced by Generic Vetiveryl Esters Without Reformulation Risk


In-class vetiveryl esters such as vetiveryl acetate (CAS 117-98-6) and vetiveryl formate (CAS 10486-25-6) share an identical azulenol sesquiterpene core but differ at the ester acyl chain, which materially alters their physicochemical and organoleptic properties . These differences mean that simple drop-in substitution of one ester for another in a fragrance formula can shift the olfactory balance, modify evaporation rate (substantivity), and alter regulatory compliance status — all of which justify a compound-specific procurement decision rather than an ester-class purchase. The quantitative evidence below demonstrates precisely where Vetiveryl Propionate diverges from its closest structural analogs.

Olfactory profile mismatch
Vetiveryl acetate introduces sweet-sandal and powdery notes that shift the intended rooty-cedar signature.
Evaporation rate and substantivity
Higher volatility of acetate and formate alters the evaporation curve and may reduce base-note longevity relative to the propionate ester.
Regulatory interchange limited
Vetiveryl acetate carries FEMA GRAS status for dual flavor/fragrance use; propionate is fragrance-only, prohibiting substitution in flavor-grade products.

Quantitative Differentiation Guide for Vetiveryl Propionate vs. Closest Sesquiterpene Ester Analogs


Odor Profile Differentiation: Rooty-Cedar vs. Sweet-Sandal Character

Vetiveryl propionate is characterized by a distinctive rooty-woody-cedar odor profile, described at 100% concentration as 'rooty woody cedar' with medium odor strength [1]. In contrast, vetiveryl acetate—the most commonly used vetiveryl ester in perfumery—is described as 'woody powdery root vetiver sweet dry sandal' . Vetiveryl formate is described simply as 'woody' [2]. The propionate ester uniquely lacks the sweet-sandal and powdery facets that dominate the acetate, instead offering a drier, rootier, and more cedar-forward character. This organoleptic differentiation is critical for fragrance formulators who require a non-sweet, root-dominant vetiver note without the sandalwood undertone inherent to the acetate ester.

Odor character
Reported
Rooty woody cedar (medium) vs. sweet dry sandal (acetate)
Odor differentiation supports accord design
Descriptors from industry databases; verify in formula
Olfactory Science Fragrance Chemistry Sensory Analysis

Vapor Pressure and Volatility: Reduced Headspace Evaporation vs. Acetate Ester

Vetiveryl propionate exhibits a vapor pressure of approximately 7.07 × 10⁻⁵ mm Hg at 25°C (estimated via Modified Grain method) [1], compared to a measured vapor pressure of 1.20 × 10⁻⁴ mm Hg at 25°C for vetiveryl acetate . This represents an approximately 1.7-fold lower vapor pressure for the propionate ester, indicating reduced volatility. Lower vapor pressure correlates with slower evaporation from a fragrance substrate (skin or blotter), which translates to longer perceptible substantivity and a flatter evaporation curve — a desirable property for base-note materials in fine fragrance. Vetiveryl formate, with a lower boiling point of 280°C [2], is expected to be still more volatile than the acetate, making the propionate the least volatile of the three primary vetiveryl esters.

Vapor pressure
Reported
Propionate 7.07×10−5 mm Hg; Acetate 1.20×10−4 mm Hg (~1.7× lower)
Lower volatility may extend substantivity
Estimated values; confirm with lot-specific data
Physicochemical Characterization Fragrance Substantivity Evaporation Kinetics

Lipophilicity (logP) Differentiation and Impact on Formulation Solubility

Vetiveryl propionate has an estimated logP (octanol/water) of 6.29 [1], compared to 5.76 for vetiveryl acetate and 5.35 for vetiveryl formate [2]. The progressive increase in logP from formate (C1 acyl) to acetate (C2 acyl) to propionate (C3 acyl) reflects the increasing carbon chain length of the ester moiety, which drives higher lipophilicity. This 0.53 logP unit increase from acetate to propionate corresponds to an approximately 3.4-fold higher octanol/water partition coefficient, meaning the propionate ester partitions more strongly into lipid phases. In practical fragrance formulation, higher logP indicates better solubility and retention in oil-based matrices (e.g., perfume oils, cream bases) but reduced solubility in aqueous or hydroalcoholic systems.

Lipophilicity
Reported
logP 6.29 (propionate); 5.76 (acetate); 5.35 (formate)
Higher logP favors oil-based formulations
Estimated logP; verify for specific matrix
Partition Coefficient Formulation Science Lipophilic Compatibility

Flash Point and Process Safety: Higher Thermal Threshold vs. Formate Ester

Vetiveryl propionate has a flash point of 159.80°C (320°F, TCC, estimated) [1], compared to 135.50°C (276°F, TCC) for vetiveryl formate [2] and >100°C (>212°F, TCC) for vetiveryl acetate . The propionate ester offers a flash point approximately 24°C higher than the formate ester, placing it in a less restrictive flammability classification for storage and handling. This elevated flash point reduces fire risk during heated mixing, blending, and compounding operations where fragrance ingredients are incorporated at elevated temperatures — a meaningful operational safety advantage when selecting among vetiveryl esters for large-scale fragrance manufacturing.

Flash point
Reported
159.80°C (propionate) vs. 135.50°C (formate), +24°C
Elevated flash point may improve process safety margins
Estimated TCC values; confirm under operating conditions
Process Safety Thermal Hazard Manufacturing Handling

Regulatory Classification: Fragrance-Only vs. Dual Flavor/Fragrance Status

Vetiveryl propionate is classified exclusively for fragrance use, with an explicit IFRA Code of Practice recommendation against flavor applications: 'Recommendation for vetiveryl propionate flavor usage levels up to: not for flavor use' [1]. In contrast, vetiveryl acetate carries FEMA number 4218 and is approved for both flavor and fragrance applications . This regulatory divergence is a critical procurement consideration: vetiveryl acetate serves a dual market (flavor and fragrance), whereas vetiveryl propionate is restricted to fragrance-only applications. For manufacturers producing flavor-grade products, this means vetiveryl propionate cannot serve as a compliant substitute for vetiveryl acetate in flavor formulations, and sourcing must be segregated accordingly.

Regulatory class
Specification review
Propionate: fragrance-only (IFRA); Acetate: FEMA# 4218 dual-use
Regulatory class limits direct substitution in flavors
Non-negotiable for flavor-grade applications
Regulatory Compliance FEMA GRAS IFRA Standards Flavor Use

Aqueous Solubility: Differentiated Performance in Hydroalcoholic Fragrance Formulations

Vetiveryl propionate exhibits an estimated aqueous solubility of 0.0735 mg/L at 25°C [1], compared to 0.8142 mg/L for vetiveryl formate under the same conditions [2]. This represents an approximately 11-fold lower water solubility for the propionate ester relative to the formate ester. While direct solubility data for vetiveryl acetate under identical estimation methodology are not available from the same source, the trend across the ester series (formate > propionate) is consistent with the increasing alkyl chain length reducing aqueous solubility. The extremely low water solubility of vetiveryl propionate means it will partition almost entirely into the organic phase in hydroalcoholic fragrance formulations (e.g., Eau de Toilette, Eau de Parfum), requiring higher ethanol concentrations or additional solubilizers to maintain clarity compared to the more water-compatible formate ester.

Water solubility
Reported
0.0735 mg/L (propionate) vs. 0.8142 mg/L (formate), ~11× lower
Low water solubility demands higher ethanol in hydroalcoholic systems
Estimated; validate in final formulation
Water Solubility Hydroalcoholic Formulation Fragrance Stability

High-Value Application Scenarios for Vetiveryl Propionate Informed by Quantitative Differentiation


Premium Woody-Spicy Fine Fragrance Bases Requiring Dry, Rooty Character Without Sweet Undertones

Perfumers constructing masculine woody-spicy or oriental accords that demand a dry, rooty cedar character without the sweet-sandal or powdery facet contributed by vetiveryl acetate should specify vetiveryl propionate. As demonstrated in the odor profiling evidence, vetiveryl propionate delivers a 'rooty woody cedar' profile at medium strength [1], whereas vetiveryl acetate introduces 'woody powdery root vetiver sweet dry sandal' notes that would alter the intended olfactory signature . This makes vetiveryl propionate the preferred choice for accords where sweetness and powderiness are deliberately excluded, such as dry cedar-vetiver, leather, or smoky-resinous compositions.

Oil-Based Fragrance Products (Perfume Oils, Solid Perfumes, Cream Bases) Leveraging High Lipophilicity

The high logP of vetiveryl propionate (6.29) [1] compared to vetiveryl acetate (5.76) makes it particularly well-suited for anhydrous or oil-based fragrance formats, including perfume oils, solid perfumes, body creams, and hair pomades. Its 3.4-fold higher octanol/water partition coefficient relative to acetate ensures superior solubility and retention in lipid-rich matrices, reducing the risk of phase separation during processing and storage. Formulators of oil-dominant products can achieve higher loading levels of vetiveryl propionate without requiring additional co-solvents, thereby simplifying ingredient lists and reducing formulation cost.

Long-Lasting Base-Note Applications Where Extended Skin Substantivity Is Critical

The approximately 1.7-fold lower vapor pressure of vetiveryl propionate (7.07 × 10⁻⁵ mm Hg) compared to vetiveryl acetate (1.20 × 10⁻⁴ mm Hg) [1] supports its use as a long-lasting base-note material. In fine fragrance, lower vapor pressure correlates with slower evaporation from skin, translating to extended perceptibility over time. Perfumers formulating for longevity — a key consumer-driven performance metric — can leverage vetiveryl propionate's reduced volatility to anchor the dry-down of a fragrance without relying disproportionately on traditional high-molecular-weight fixatives, potentially lowering overall formula cost and complexity.

Industrial Fragrance Compounding with Enhanced Thermal Process Safety

For industrial-scale fragrance manufacturing involving heated blending or compounding, vetiveryl propionate's flash point of 159.80°C [1] offers a tangible safety advantage over vetiveryl formate (flash point 135.50°C) . The +24°C higher flash point widens the safe operating temperature window during processes such as heated mixing, homogenization, and filling of warm fragrance concentrates. In facilities where multiple fragrance esters are handled, selecting vetiveryl propionate over formate can contribute to a reduced overall fire load and simplified hazardous area classification, with potential implications for insurance premiums and regulatory documentation.

Application
Selection Property
Validation Focus
Woody-spicy fine fragrance bases (dry rooty cedar)
Odor profile: rooty-cedar, non-sweet
Olfactory differentiation from sweet-sandal esters
Oil-based products (perfume oils, solid perfumes)
High logP (lipophilic compatibility)
Solubility and stability in lipid matrices
Long-lasting base-note applications
Low vapor pressure (extended substantivity)
Evaporation profile and skin substantivity testing
Industrial compounding with thermal safety needs
Higher flash point relative to shorter-chain esters
Process safety assessment under operating temperatures
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